![molecular formula C25H29N3O4 B2756043 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide CAS No. 952991-23-0](/img/structure/B2756043.png)
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide
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Overview
Description
The compound “4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. The molecule also has a dimethoxyphenyl group and a mesityl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, dimethoxyphenyl group, and mesityl group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyridazinone ring might be involved in reactions with nucleophiles or electrophiles. The dimethoxyphenyl and mesityl groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Corrosion Inhibition
- Application : 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide has been investigated as a corrosion inhibitor for copper in acidic environments. In a 1 M hydrochloric acid (HCl) solution, it demonstrated impressive inhibition efficiency, reaching up to 89% at 400 ppm . The protective action involves the formation of a barrier layer on the copper surface, preventing corrosion. Mechanistic insights revealed that chemical adsorption plays a crucial role in its inhibitory process.
Sunscreen Agent
- Application : 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide was evaluated as a sunscreen agent. It exhibited a high sun protection factor (SPF) value of 37.10 ± 0.03, indicating its potential as an effective sunscreen .
Organic Synthesis
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .
Future Directions
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-16-13-17(2)25(18(3)14-16)26-23(29)7-6-12-28-24(30)11-9-20(27-28)19-8-10-21(31-4)22(15-19)32-5/h8-11,13-15H,6-7,12H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNLZFQIJYWHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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